molecular formula C12H10N4O B1402671 4-{[4-(Hydroxymethyl)pyrimidin-2-yl]amino}benzonitrile CAS No. 1393845-77-6

4-{[4-(Hydroxymethyl)pyrimidin-2-yl]amino}benzonitrile

Cat. No. B1402671
M. Wt: 226.23 g/mol
InChI Key: LYLDLIOGKMDLLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[4-(Hydroxymethyl)pyrimidin-2-yl]amino}benzonitrile is a chemical compound with the molecular formula C12H10N4O. It is a non-nucleoside structured compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-{[4-(Hydroxymethyl)pyrimidin-2-yl]amino}benzonitrile include a molecular weight of 212.207 g/mol, a density of 1.4±0.1 g/cm3, a boiling point of 482.3±51.0 °C at 760 mmHg, and a flash point of 245.5±30.4 °C .

Scientific Research Applications

DNA Interaction and Cellular Uptake

The compound Hoechst 33258, structurally related to 4-{[4-(Hydroxymethyl)pyrimidin-2-yl]amino}benzonitrile, is known for its ability to bind strongly to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. This interaction is pivotal in cellular biology research for DNA staining, allowing for the analysis of nuclear DNA content values and plant chromosomes through fluorescence microscopy. Such compounds, including analogues of Hoechst 33258, are utilized in plant cell biology for chromosomal and nuclear staining, providing essential tools for cytogenetic studies and flow cytometry analysis Issar & Kakkar, 2013.

Optoelectronic Materials

Quinazoline and pyrimidine scaffolds, closely related to 4-{[4-(Hydroxymethyl)pyrimidin-2-yl]amino}benzonitrile, have seen significant interest in the development of optoelectronic materials. These compounds, when incorporated into π-extended conjugated systems, have shown potential in creating novel materials for electronic devices, luminescent elements, and photoelectric conversion elements. The research highlights the importance of such heterocyclic compounds in the creation of advanced materials for organic light-emitting diodes and potentially for dye-sensitized solar cells, showcasing the versatility of pyrimidine derivatives in material science Lipunova et al., 2018.

Catalytic Applications

The pyranopyrimidine core, closely related to the compound , is recognized for its broad synthetic applications and bioavailability in medicinal and pharmaceutical industries. Research focusing on the synthesis of pyranopyrimidine scaffolds using hybrid catalysts, such as organocatalysts and metal catalysts, has revealed a wide range of applicability. These advancements not only enhance the understanding of the synthetic pathways but also open up new avenues for the development of lead molecules in pharmaceutical research, underscoring the compound's significance in catalytic processes Parmar et al., 2023.

Environmental Bioremediation

Nitrile compounds, including structures similar to 4-{[4-(Hydroxymethyl)pyrimidin-2-yl]amino}benzonitrile, are known for their toxicity and environmental persistence. However, certain microbes have been identified with the capability to hydrolyze nitrile compounds using nitrile-hydrolysing enzymes. This enzymatic activity is of particular interest for environmental protection, as it can be utilized for the bioremediation of toxic compounds, offering a biological approach to mitigating environmental pollution Sulistinah & Riffiani, 2018.

properties

IUPAC Name

4-[[4-(hydroxymethyl)pyrimidin-2-yl]amino]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O/c13-7-9-1-3-10(4-2-9)15-12-14-6-5-11(8-17)16-12/h1-6,17H,8H2,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYLDLIOGKMDLLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)NC2=NC=CC(=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[4-(Hydroxymethyl)pyrimidin-2-yl]amino}benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-{[4-(Hydroxymethyl)pyrimidin-2-yl]amino}benzonitrile
Reactant of Route 2
Reactant of Route 2
4-{[4-(Hydroxymethyl)pyrimidin-2-yl]amino}benzonitrile
Reactant of Route 3
4-{[4-(Hydroxymethyl)pyrimidin-2-yl]amino}benzonitrile
Reactant of Route 4
Reactant of Route 4
4-{[4-(Hydroxymethyl)pyrimidin-2-yl]amino}benzonitrile
Reactant of Route 5
4-{[4-(Hydroxymethyl)pyrimidin-2-yl]amino}benzonitrile
Reactant of Route 6
4-{[4-(Hydroxymethyl)pyrimidin-2-yl]amino}benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.